molecular formula C8H9I B072087 2-Iodo-p-xylene CAS No. 1122-42-5

2-Iodo-p-xylene

Cat. No. B072087
CAS RN: 1122-42-5
M. Wt: 232.06 g/mol
InChI Key: WYZVNUSNUCABRF-UHFFFAOYSA-N
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Description

2-Iodo-p-xylene, also known as 2-iodo-1,4-dimethylbenzene, is a chemical compound with the molecular formula C8H9I . It has a molecular weight of 232.06 .


Molecular Structure Analysis

The InChI code for 2-Iodo-p-xylene is 1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 . This indicates that the molecule consists of an iodine atom attached to the second carbon of a p-xylene molecule .


Physical And Chemical Properties Analysis

2-Iodo-p-xylene has a boiling point of 201-202°C or 229-230°C , and a density of 1.585/32 . Its refractive index is 1.5980 , and it has a flash point of 110° (230°F) .

Scientific Research Applications

Material Science

Specific Scientific Field:

Materials chemistry and polymer science.

2-Iodo-1,4-dimethylbenzene

can be incorporated into polymer chains during polymerization. It imparts specific properties to the resulting polymers.

Experimental Procedures:

Results and Outcomes:

These are just three of the six applications. If you’d like to explore more, feel free to ask! 😊

NIST Chemistry WebBook NIST/TRC Web Thermo Tables Santa Cruz Biotechnology NIST Chemistry WebBook Fisher Scientific

Safety And Hazards

2-Iodo-p-xylene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2-iodo-1,4-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9I/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZVNUSNUCABRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061527
Record name Benzene, 2-iodo-1,4-dimethyl-
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Molecular Weight

232.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-1,4-dimethylbenzene

CAS RN

1122-42-5
Record name 2-Iodo-1,4-dimethylbenzene
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name p-Xylene, 2-iodo-
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name Benzene, 2-iodo-1,4-dimethyl-
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Record name 2-iodo-p-xylene
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Record name 2-Iodo-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
EC TAYLOR, F KIENZLE, A MCKILLOP, B GS… - 1976 - pascal-francis.inist.fr
2-IODO-P-XYLENE … 2-IODO-P-XYLENE …
Number of citations: 0 pascal-francis.inist.fr
EC Taylor, F Kienzle, A McKillop - Organic Syntheses, 2003 - Wiley Online Library
2‐Iodo‐p‐Xylene - Taylor - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
JF Marcoux, S Doye, SL Buchwald - Journal of the American …, 1997 - ACS Publications
… This method is particularly suitable for unactivated aryl halides and ortho-substituted phenols; eg, coupling of the sterically demanding 2-isopropylphenol with 2-iodo-p-xylene proceeds …
Number of citations: 538 pubs.acs.org
E Negishi, M Kotora, C Xu - The Journal of Organic Chemistry, 1997 - ACS Publications
… an Ar atmosphere HC⋮CZnBr, 2-iodo-p-xylene (464 mg, 2 mmol), … (b) Reaction of 2-Iodo-p-xylene with Ethynylmagnesium … (c) Reaction of 2-Iodo-p-xylene with Ethynyltributyltin. This …
Number of citations: 129 pubs.acs.org
JG Lindberg, A Leong - Journal of Magnetic Resonance (1969), 1975 - Elsevier
… iodotoluene 4-iodo-o-xylene 2-iodo-m-xylene 4-iodo-m-xylene 2-iodo-p-xylene 2-iodomesitylene 3-iododurene 6-iodopentamethylbenzene 4,5-diiodo-o-xylene 4,6… 2.37 2-iodo-p-xylene …
Number of citations: 5 www.sciencedirect.com
EB Merkushev - Synthesis, 1988 - thieme-connect.com
… 1-iodo-4-chlorobenzene 0.6 110 41 55 brornobenzene 1-iodo-4-bromobenzene 1 91~93 45 55 iodobenzene 1,4-diiodobenzene 0.6 110 55 55 [1-xy lene 2-iodo-p-xylene 4 rt 87 52 p-…
Number of citations: 329 www.thieme-connect.com
GT Morgan, EA Coulson - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… by condensing pxylene and p-toluoyl chloride with aluminium chloride, and its constitution is confirmed by synthesis from p-toluonitrile and the Grignard compound of 2-iodo-p-xylene. …
Number of citations: 16 pubs.rsc.org
GA Olah, HC Lin - Journal of the American Chemical Society, 1974 - ACS Publications
The competitive rates and isomer distributions of the BF3 catalyzed nitration of benzene, alkyl-, halo-, and substituted polymethylbenzenes with methyl nitrate in nitromethane solution …
Number of citations: 54 pubs.acs.org
H Suzuki, R Goto - Bulletin of the Chemical Society of Japan, 1963 - journal.csj.jp
Aromatic polyiodo compounds are usually prepared from the corresponding amines by the lengthy, laborious procedures involving acetylation, nitration, diazotization and reduction. …
Number of citations: 36 www.journal.csj.jp
L Friedman, DL Fishel, H Shechter - The Journal of Organic …, 1965 - ACS Publications
Mono-and polyalkyl-substituted polycyclic aromatic hydrocarbons are generally oxidized conveniently and in excellent yields to their corresponding polynuclear carboxylic acids by …
Number of citations: 103 pubs.acs.org

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